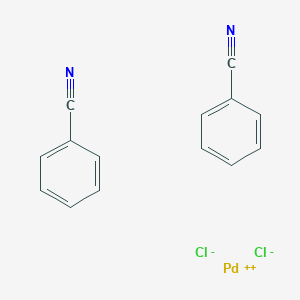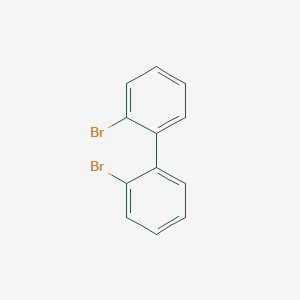
Kaliumtriiodid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodine aqueous is an organic molecular entity.
Wissenschaftliche Forschungsanwendungen
Forensische Visualisierung von benetzten Fingerabdrücken
Kaliumtriiodid wurde verwendet, um die Visualisierung von benetzten Fingerabdrücken in forensischen Untersuchungen zu verbessern . Die Verbindung wird in einem nanobiotechnologischen Verfahren zur Beschleunigung des Färbeprozesses verwendet, was eine umweltfreundlichere Alternative zur derzeit verwendeten Small Particle Reagent (SPR)-Methode darstellt .
Materialwissenschaft und supramolekulare Selbstorganisation
Im Bereich der Materialwissenschaft wurden Ioduhren, die die dynamische Entfernung von Iod aus Systemen beinhalten, auf ihr Potenzial für zeitgesteuerte autonome dissipative Selbstorganisation untersucht . This compound spielt eine entscheidende Rolle in diesen Ioduhren, insbesondere bei der Bildung des Triiodid-Ions .
Perovskit-Solarzellen
This compound wurde als neuartiger Zusatzstoff zur Perovskit-Vorläuferlösung für gasgekühlte Perovskit-Solarzellen (PSCs) eingeführt . Dieser additive Engineering-Ansatz hat sich als vielversprechend für die Verbesserung der Fertigungsmethoden von PSCs erwiesen .
Detektion von Zervixdysplasie
Lugolsche Lösung wird in der Kolposkopie eingesetzt, einem Verfahren zur Zervixkarzinom-Screening . Wenn sie auf die Zervix aufgetragen wird, hilft sie bei der Identifizierung von niedriggradigen/hochgradigen Plattenepithel-Intraepithelialen Läsionen (LSIL/HSIL) .
Behandlung von Thyreotoxikose
Oral eingenommen, wird Lugolsche Lösung zur Behandlung von Thyreotoxikose verwendet, einer Erkrankung, die durch einen Überschuss an Schilddrüsenhormon verursacht wird . Sie wird angewendet, bis eine Operation durchgeführt werden kann, und auch, um die Schilddrüse vor radioaktivem Iod zu schützen
Wirkmechanismus
Target of Action
Potassium triiodide, also known as Lugol’s iodine, primarily targets the thyroid gland . The thyroid gland actively absorbs iodine from the blood to produce and release thyroid hormones .
Mode of Action
Potassium triiodide works by inhibiting thyroid hormone synthesis and release . This results in a reduction of thyroid gland vascularity, firming of thyroid gland tissue, reduction of thyroid cell size, reaccumulation of follicular colloid, and an increase in bound iodine levels .
Biochemical Pathways
Potassium triiodide affects the biochemical pathways involved in the synthesis and release of thyroid hormones . These hormones play a fundamental role in biology, acting upon gene transcription mechanisms to regulate the basal metabolic rate . T3, one of the thyroid hormones, acts on small intestine cells and adipocytes to increase carbohydrate absorption and fatty acid release, respectively .
Pharmacokinetics
It is known that the thyroid gland actively absorbs iodine from the blood to produce and release thyroid hormones . The regulation of these actions is controlled by another hormone, called thyroid-stimulating hormone (TSH), which is produced by the pituitary gland .
Result of Action
The result of potassium triiodide’s action is a decrease in the production and release of thyroid hormones . This leads to a reduction in thyroid gland vascularity, firming of thyroid gland tissue, reduction of thyroid cell size, reaccumulation of follicular colloid, and an increase in bound iodine levels . These changes can help manage conditions such as hyperthyroidism and thyrotoxicosis .
Action Environment
The action of potassium triiodide can be influenced by environmental factors. For instance, in a radiation emergency, potassium iodide can block the thyroid from absorbing radioactive iodine, protecting it from damage and reducing the risk of thyroid cancer . It’s important to note that potassium iodide cannot protect against any other mechanisms of radiation poisoning, nor can it provide any degree of protection against dirty bombs that produce radionuclides other than those of iodine .
Biochemische Analyse
Biochemical Properties
Potassium triiodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to expedite the visualization of wet fingerprints in forensic investigations . The addition of potassium triiodide as the mordant expedited the overall staining process .
Cellular Effects
Potassium triiodide has effects on various types of cells and cellular processes. For instance, it has been used in the treatment of thyroid storm, a severe form of hyperthyroidism . Early use of potassium triiodide was associated with reduced in-hospital mortality among patients hospitalized for thyroid storm with Graves’ disease .
Molecular Mechanism
Potassium triiodide exerts its effects at the molecular level through various mechanisms. The triiodide ion is linear and symmetrical, with the central iodine atom having three equatorial lone pairs, and the terminal iodine atoms are bonded axially in a linear fashion . This structure allows for unique interactions with biomolecules, including binding interactions and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of potassium triiodide can change over time in laboratory settings. For instance, in a study on the visualization of wet fingerprints, the quality of fingerprints from one-day immersed samples fared better compared to 15 days . This suggests that the effectiveness of potassium triiodide may decrease over time.
Metabolic Pathways
Potassium triiodide is involved in various metabolic pathways. For instance, it reacts with ascorbic acid, oxidizing it, and the triiodide is reduced to iodide anion . This reaction is part of the metabolic pathway for the conversion of ascorbic acid.
Eigenschaften
CAS-Nummer |
12298-68-9 |
|---|---|
Molekularformel |
I3K |
Molekulargewicht |
419.8117 g/mol |
IUPAC-Name |
potassium;molecular iodine;iodide |
InChI |
InChI=1S/I2.HI.K/c1-2;;/h;1H;/q;;+1/p-1 |
InChI-Schlüssel |
XUEKKCJEQVGHQZ-UHFFFAOYSA-M |
SMILES |
[K+].I[I-]I |
Kanonische SMILES |
[K+].[I-].II |
| 12298-68-9 7790-42-3 |
|
Synonyme |
Lugol's iodine Lugol's solution potassium triiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)

![2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]](/img/structure/B83438.png)







